Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate
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Overview
Description
Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate typically involves a convergent synthetic process. One of the practical synthetic routes includes the cyclization of 1-(4-morpholinophenyl)guanidine and methyl 4-(3-(dimethylamino)acryloyl)benzoate under mild conditions . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways that regulate cell growth, differentiation, and survival. This inhibition is particularly significant in cancer cells, where overactive kinases drive uncontrolled proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities and is also known for its kinase inhibitory properties.
4-Methyl-5-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)thiazol-2-amine: Another related compound with similar biological activities.
Uniqueness
Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-YL)benzoate stands out due to its specific structural configuration, which provides a unique binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for targeted therapeutic applications, particularly in oncology .
Properties
IUPAC Name |
methyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-21(27)17-4-2-16(3-5-17)20-10-11-23-22(25-20)24-18-6-8-19(9-7-18)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJINCDLRBFROFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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